2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine

Overview

Description

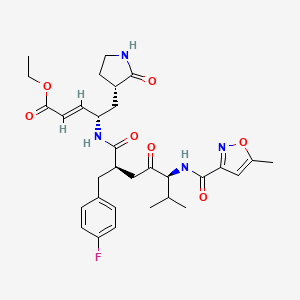

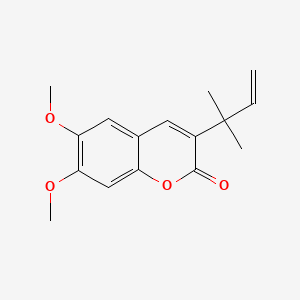

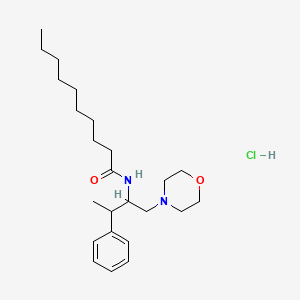

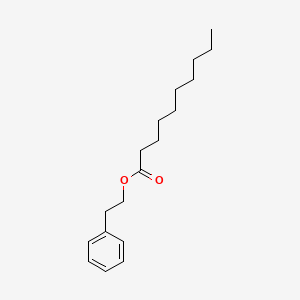

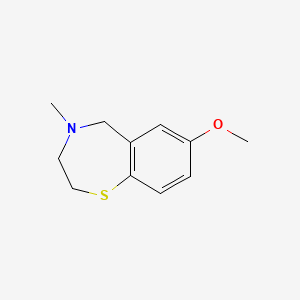

“2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine” is a chemical compound with the molecular formula C11H15NOS . It is also known by other names such as S107 and has a CAS number of 927871-76-9 . The compound has a molecular weight of 209.31 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzothiazepine ring. The IUPAC name for the compound is 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 209.31 g/mol . It has an XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 1 rotatable bond .

Scientific Research Applications

Chemical Transformations and Synthesis

Researchers have explored the chemical transformations of tetrahydro-1,4-benzothiazepines. Voskressensky et al. (2013) demonstrated that 2,3,4,5-tetrahydro-1,4-benzoxazepines, closely related to tetrahydro-1,4-benzothiazepines, are cleaved at the N–C(5) bond under the action of activated alkynes in methanol. This leads to the formation of o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl(aminoethyl) ethers. The cleavage rate is influenced by electronic effects of substituents at the C-5 atom. Additionally, this study achieved thiazepine ring expansion in tetrahydro-1,4-benzothiazepine for the first time, using reaction with methyl propiolate to yield a benzothiazonine (Voskressensky et al., 2013).

Katritzky et al. (2002) discussed a novel dilithiation approach to synthesize 3,4-dihydro-2H-1,3-benzothiazines, 3,4-dihydro-2H-1,3-benzoxazines, and 2,3,4,5-tetrahydro-1,3-benzothiazepines. This involved directed ortho-lithiation of thiophenols and phenols and side-chain lithiation of substituted thiophenols, reacting with N,N-bis[(benzotriazol-1-yl)methyl]amines as 1,3-biselectrophile synthons (Katritzky et al., 2002).

Pharmacological Research

In the field of pharmacology, Ueyama et al. (1996) studied a series of 2,3,4,5-tetrahydro-1,5-benzothiazepine compounds, examining their intracellular calcium inhibitory effects. This involved using methoxamine- or caffeine-induced contraction of isolated rabbit arteries. Their research suggested that certain derivatives of tetrahydro-1,5-benzothiazepine showed potent inhibitory action on intracellular calcium release (Ueyama et al., 1996).

Crystal and Molecular Structure Analysis

The study of the crystal and molecular structure of tetrahydro-1,4-benzothiazepine derivatives has also been a subject of interest. Kumaradhas et al. (2007) synthesized cis-(+)-3-Acetoxy-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-1-oxide and determined its crystal structure at room temperature. This compound exhibits a distorted seven-membered ring showing a twist boat conformation and forms strong hydrogen bonds in its molecular packing, highlighting the stability and structural intricacies of these compounds (Kumaradhas et al., 2007).

Organocatalytic Asymmetric Synthesis

Corti et al. (2017) presented the first enantioenriched synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepines, which are significant in medicinal chemistry. Their approach involved a catalytic asymmetric sulfa-Michael addition of 2-aminothiophenols to trans-chalcones, followed by intramolecular reductive amination. This study addresses the challenges in the synthesis of these compounds and achieves moderate to good yields and enantioselectivities, contributing to the development of organocatalytic methods in medicinal chemistry (Corti et al., 2017).

Antibacterial Properties

Bairwa and Sharma (2016) explored the synthesis and antibacterial evaluation of 1,5-benzothiazepine derivatives, including those related to 2,3,4,5-tetrahydro-1,5-benzothiazepines. Their research emphasizes the significance of the 1,5-benzothiazepine moiety in pharmaceutical chemistry, motivating the synthesis of new derivatives and assessing their structural and antibacterial properties (Bairwa & Sharma, 2016).

Mechanism of Action

Target of Action

The primary target of S107 is the Ryanodine Receptor 2 (RyR2) . RyR2 is a calcium release channel found in the sarcoplasmic reticulum of cardiac muscle cells . It plays a crucial role in the regulation of intracellular calcium ions, which are essential for muscle contraction .

Mode of Action

S107 stabilizes RyR2 channels by enhancing the binding affinity of calstabin2 to the RyR2 . This interaction effectively blocks leaky intracellular calcium release due to receptor modifications such as oxidation, S-nitrosylation, hyperphosphorylation, or mutation .

Biochemical Pathways

The action of S107 affects the calcium signaling pathway. By stabilizing the RyR2-calstabin2 complex, S107 inhibits the leakage of calcium ions from the sarcoplasmic reticulum . This regulation of calcium ion concentration is central to the excitation-contraction coupling mechanism in muscle cells .

Result of Action

The stabilization of the RyR2-calstabin2 complex by S107 leads to the prevention of cardiac arrhythmias and an increase in the seizure threshold . In the context of heart disease, this regulation of calcium ion release can help prevent conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) .

Biochemical Analysis

Biochemical Properties

7-Methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine plays a crucial role in biochemical reactions. It binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . This interaction with RyR1 and Calstabin-1 is critical for its biochemical function .

Cellular Effects

The effects of 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine on cells are significant. By preventing the depletion of Calstabin-1 from the RyR1 complex, it slows muscle fatigue and reduces muscle damage in exercised mice . This suggests that it has a profound impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . This prevents the depletion of Calstabin-1 from the RyR1 complex, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that it slows muscle fatigue and reduces muscle damage in exercised mice . This suggests that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine vary with different dosages in animal models

Metabolic Pathways

Its interaction with the RyR1 channel and Calstabin-1 suggests that it may interact with enzymes or cofactors in these pathways .

Transport and Distribution

Its interaction with the RyR1 channel and Calstabin-1 suggests that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

Its interaction with the RyR1 channel and Calstabin-1 suggests that it may be directed to specific compartments or organelles .

properties

IUPAC Name |

7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVCEGVSQDOGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSC2=C(C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647214 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927871-76-9 | |

| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927871-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.